molecular formula C14H14O2 B1198784 Hydrobenzoin CAS No. 492-70-6

Hydrobenzoin

Cat. No. B1198784
CAS RN: 492-70-6
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The hydrobenzoin product can further react with anhydrous acetone and iron trichloride to yield the acetal derivative (4S-5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point range of hydrobenzoin is approximately 136.1–136.5°C (literature value: 137–139°C) .

properties

IUPAC Name

1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHPDTPWNFBQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90870557
Record name (+/-)-Dihydrobenzoin
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Molecular Weight

214.26 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrobenzoin
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Product Name

Hydrobenzoin

CAS RN

492-70-6, 579-43-1
Record name Hydrobenzoin
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Record name Hydrobenzoin
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Record name meso-Hydrobenzoin
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Record name (+/-)-Dihydrobenzoin
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Record name 1,2-diphenylethane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Hydrobenzoin?

A1: Hydrobenzoin has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic data is available for Hydrobenzoin?

A2: Hydrobenzoin has been characterized using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, ] Infrared spectroscopy reveals characteristic absorption bands, while NMR provides detailed information about the compound's structure and stereochemistry. [, ]

Q3: What are the different stereoisomers of Hydrobenzoin?

A3: Hydrobenzoin exists as three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. These stereoisomers exhibit different physical and chemical properties, making their separation and individual study crucial. [, , , ]

Q4: Can Hydrobenzoin be used as a chiral auxiliary in asymmetric synthesis?

A5: Yes, Hydrobenzoin and its derivatives have been widely employed as chiral auxiliaries in asymmetric synthesis. [, , , ] For example, it has proven valuable in the stereoselective synthesis of highly substituted pyrrolidines through 1,3-dipolar cycloaddition reactions. []

Q5: Are there specific examples of using Hydrobenzoin derivatives as ligands in asymmetric catalysis?

A6: Yes, Hydrobenzoin can be readily functionalized, leading to the development of various chiral ligands. A notable example is the synthesis of the chiral ligand Vivol through a directed ortho,ortho'-dimetalation strategy. [] These ligands, when complexed with transition metals like copper or titanium, can effectively catalyze enantioselective reactions, such as the asymmetric benzoylation of vicinal diols [, ] or the enantioselective oxidation of sulfides. []

Q6: Have computational methods been used to study Hydrobenzoin and its derivatives?

A7: Yes, computational chemistry plays a significant role in understanding the behavior of Hydrobenzoin. For example, Density Functional Theory (DFT) calculations were employed to investigate the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of Hydrobenzoin substrates. [] Furthermore, molecular modeling techniques, particularly grand canonical Monte Carlo and molecular dynamics simulations, have provided valuable insights into the enantioselective separation of molecules like valinol using chiral-modified zeolite HY containing Hydrobenzoin as a chiral modifier. []

Q7: How do structural modifications of Hydrobenzoin impact its activity and properties?

A8: Modifying Hydrobenzoin's structure can significantly influence its reactivity and interactions with other molecules. For instance, introducing electron-withdrawing groups like nitro groups can increase the reactivity of its cyclic phosphate derivatives in alcoholysis reactions. [] Furthermore, the degree of substitution in sulfated β-cyclodextrin derivatives significantly affects enantioseparation selectivity for Hydrobenzoin and related compounds. []

Q8: Is there any information available on the environmental impact and degradation of Hydrobenzoin?

A11: While specific data on the environmental impact of Hydrobenzoin might be limited, it's crucial to consider the potential effects of its synthesis and disposal. Researchers and industries are increasingly focusing on developing sustainable synthetic routes and waste management strategies to minimize the ecological footprint of chemicals like Hydrobenzoin. [, ] This includes exploring alternative solvents, reducing waste generation, and developing efficient recycling methods. []

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